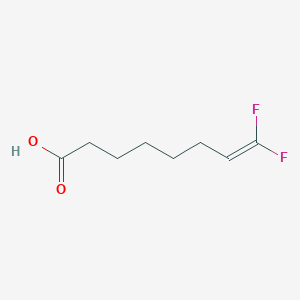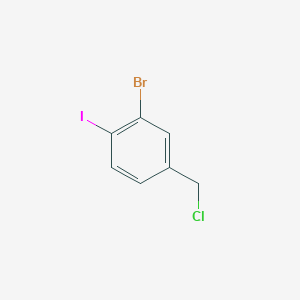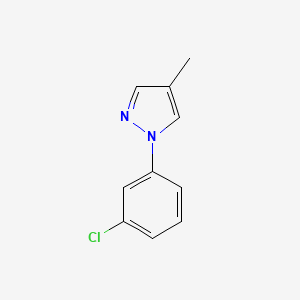
8,8-difluorooct-7-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluorooct-7-enoic acid, also known as 8,8-DFEA, is a carboxylic acid with a unique structure and properties. It is a fluorinated compound that has been studied extensively in the past few decades due to its potential applications in a variety of fields. 8,8-DFEA has been used in a variety of scientific research applications, such as in drug discovery, biochemistry, and materials science.
Scientific Research Applications
8,8-difluorooct-7-enoic acid has a wide range of applications in scientific research. It has been used in drug discovery, as a model compound for studying the structure and properties of other compounds, and as a building block for the synthesis of biologically active molecules. It has also been used in materials science, as a reagent for the synthesis of polymers and other materials. In addition, 8,8-difluorooct-7-enoic acid has been used in biochemistry, as a reagent for the synthesis of enzymes and other proteins.
Mechanism of Action
The mechanism of action of 8,8-difluorooct-7-enoic acid is not yet completely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 8,8-difluorooct-7-enoic acid has been shown to interact with certain proteins, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8,8-difluorooct-7-enoic acid are not yet fully understood. However, it has been shown to interact with certain proteins, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 8,8-difluorooct-7-enoic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
The main advantage of 8,8-difluorooct-7-enoic acid for lab experiments is its relatively low cost and availability. In addition, 8,8-difluorooct-7-enoic acid is relatively easy to synthesize and can be used in a variety of applications. However, 8,8-difluorooct-7-enoic acid is not very stable in solution, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 8,8-difluorooct-7-enoic acid research. These include further research into its mechanism of action, its potential applications in drug discovery and materials science, and its use as a reagent for the synthesis of enzymes and other proteins. In addition, further research into the biochemical and physiological effects of 8,8-difluorooct-7-enoic acid could lead to new therapeutic applications. Finally, further research into the synthesis and stability of 8,8-difluorooct-7-enoic acid could lead to more efficient and cost-effective methods of production.
Synthesis Methods
8,8-difluorooct-7-enoic acid can be synthesized in a variety of ways, including via a Grignard reaction and a Wittig reaction. The Grignard reaction is the most common method of synthesis, and involves the reaction of a Grignard reagent with a carboxylic acid. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt. Both methods require the use of a catalyst, such as a Lewis acid, to facilitate the reaction.
properties
IUPAC Name |
8,8-difluorooct-7-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-7(10)5-3-1-2-4-6-8(11)12/h5H,1-4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTBFXNYZBHIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=C(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Difluorooct-7-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)





![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)


![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)
